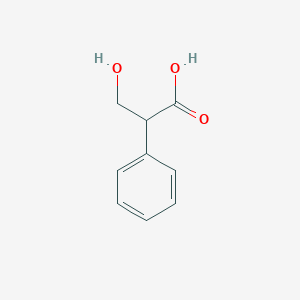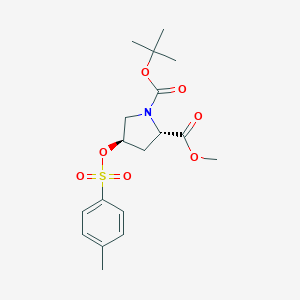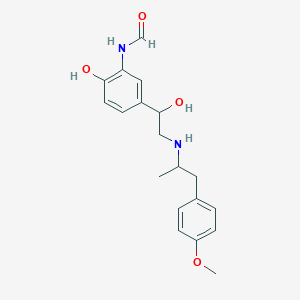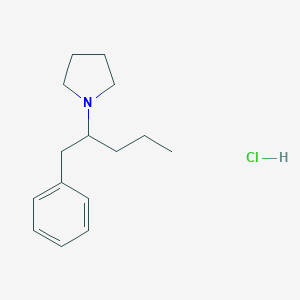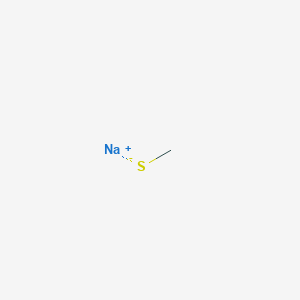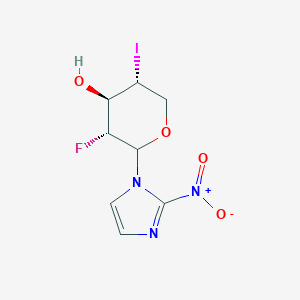
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, also known as FIDON, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. FIDON belongs to the class of nitroimidazole derivatives, which have been studied extensively for their ability to target hypoxic tumor cells.
作用機序
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole exerts its anticancer effects by targeting the hypoxic cells in tumors. It undergoes a reduction reaction in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic cells, to generate reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, leading to cell death. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to selectively target hypoxic cells, resulting in minimal toxicity to normal cells.
生化学的および生理学的効果
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to sensitize hypoxic tumor cells to radiation therapy, resulting in improved treatment outcomes. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to inhibit the expression of angiogenic factors, which are involved in the growth of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation in the presence of oxygen. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole. One area of research is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of the mechanism of action of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, including the role of nitroreductase in the reduction of the compound. Additionally, further studies are needed to evaluate the efficacy of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole analogs with improved solubility and stability could lead to the development of more effective cancer treatments.
合成法
The synthesis of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole involves a series of chemical reactions that start with the conversion of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide. This is followed by the reaction of the bromide with 2-fluoro-4-iodo-5-nitrobenzoic acid in the presence of a base to form the intermediate product. The final step involves the deacetylation of the intermediate product to yield 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole.
科学的研究の応用
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been extensively studied for its potential application in cancer treatment. Nitroimidazoles, including 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, have been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. Hypoxic cells are found in the core of solid tumors and are known to be more aggressive and resistant to treatment. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to sensitize these cells to radiation therapy, resulting in improved treatment outcomes.
特性
CAS番号 |
147132-90-9 |
|---|---|
製品名 |
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole |
分子式 |
C8H9FIN3O4 |
分子量 |
357.08 g/mol |
IUPAC名 |
(3R,4R,5R)-3-fluoro-5-iodo-2-(2-nitroimidazol-1-yl)oxan-4-ol |
InChI |
InChI=1S/C8H9FIN3O4/c9-5-6(14)4(10)3-17-7(5)12-2-1-11-8(12)13(15)16/h1-2,4-7,14H,3H2/t4-,5-,6+,7?/m1/s1 |
InChIキー |
VXOBQWXRNFDBEO-FTFTVQOISA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
正規SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
同義語 |
1-(2-fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole 1-(2-fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole FIAZP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



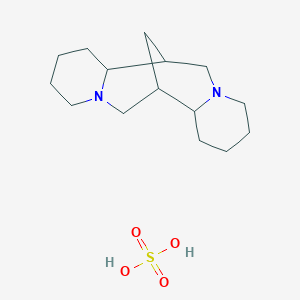
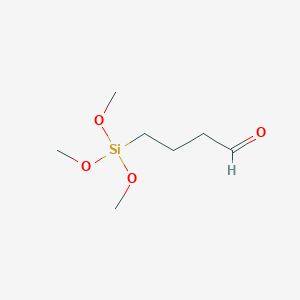
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
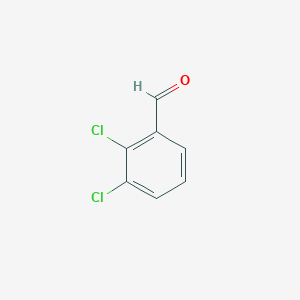
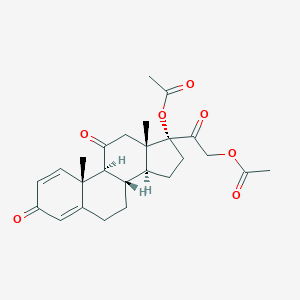
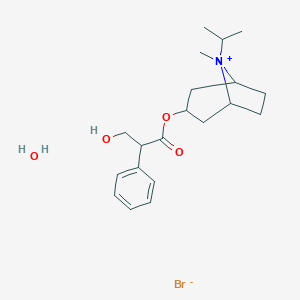
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)

